阿拉米西汀

描述

阿拉霉素是一种由真菌绿僵菌 (Trichoderma viride)产生的通道形成肽类抗生素。它属于肽聚醇肽家族,这类肽的特征是含有非蛋白氨基酸残基 2-氨基异丁酸。 这种化合物以其在脂质双层中形成电压门控离子通道的能力而闻名,从而促进离子跨细胞膜的被动扩散 .

科学研究应用

阿拉霉素具有广泛的科学研究应用,包括:

化学: 用作研究肽合成和修饰的模型化合物。

生物学: 用于研究离子通道形成和膜通透性。

医学: 研究其作为抗菌剂的潜力及其调节免疫反应的能力。

工业: 用于开发生物传感器和药物递送系统

作用机制

阿拉霉素通过在脂质双层中形成电压门控离子通道发挥作用。该肽插入膜并自组装形成一个孔,离子可以通过该孔通过。该过程由跨膜的电化学梯度驱动。 这些通道的形成会破坏膜电位,导致敏感微生物的细胞裂解和死亡 .

类似化合物:

短杆菌肽 A: 另一种通道形成肽,它会增加膜对离子的通透性。

缬氨霉素: 一种载体离子载体,促进钾离子跨膜转运。

制霉菌素: 一种孔形成抗生素,破坏真菌细胞膜

阿拉霉素的独特性: 阿拉霉素的独特性在于其形成电压门控离子通道的能力,这是并非所有肽聚醇肽共有的特性。 这种特性使其特别适用于研究离子转运和膜动力学 .

生化分析

Biochemical Properties

Alamethicin plays a crucial role in biochemical reactions by forming ion channels in cell membranes. These channels facilitate the passive diffusion of ions, such as potassium and chloride, across the membrane. Alamethicin interacts with various biomolecules, including lipids and proteins, to form these channels. The peptide’s ability to self-associate and form helical structures is essential for its channel-forming activity .

Cellular Effects

Alamethicin has significant effects on various types of cells and cellular processes. In plant cells, it permeabilizes the plasma membrane, leading to ion fluxes that can trigger signaling pathways and gene expression changes. For example, in Arabidopsis thaliana, alamethicin induces the production of jasmonic acid and salicylic acid, which are key signaling molecules in plant defense responses . In animal cells, alamethicin can disrupt cellular metabolism by forming pores in the membrane, leading to the leakage of intracellular contents .

Molecular Mechanism

The molecular mechanism of alamethicin involves its ability to form transmembrane pores. Alamethicin molecules aggregate in the membrane to form a helical bundle, creating a channel through which ions can pass. This pore formation is driven by the peptide’s amphipathic nature, with hydrophobic residues interacting with the lipid bilayer and hydrophilic residues lining the channel interior. Alamethicin’s interaction with lipid molecules is crucial for its antimicrobial action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alamethicin can change over time. Alamethicin is relatively stable, but its activity can be influenced by factors such as temperature and pH. Over time, alamethicin can induce long-term changes in cellular function, including alterations in ion homeostasis and metabolic pathways. In vitro studies have shown that alamethicin can activate enzymes such as UDP-glucuronosyltransferases in liver microsomes, highlighting its potential impact on metabolic processes .

Dosage Effects in Animal Models

The effects of alamethicin vary with different dosages in animal models. At low doses, alamethicin can form ion channels without causing significant toxicity. At higher doses, it can disrupt cellular integrity and lead to adverse effects such as cell death. Studies have shown that alamethicin’s pore-forming activity is dose-dependent, with higher concentrations leading to more extensive membrane permeabilization .

Metabolic Pathways

Alamethicin is involved in various metabolic pathways, particularly those related to ion transport and membrane dynamics. It interacts with enzymes such as cytochrome P450s and UDP-glucuronosyltransferases, influencing metabolic flux and metabolite levels. Alamethicin’s ability to modulate enzyme activity highlights its potential as a tool for studying metabolic processes in vitro .

Transport and Distribution

Within cells and tissues, alamethicin is transported and distributed primarily through its interaction with lipid membranes. The peptide’s amphipathic nature allows it to integrate into the lipid bilayer, where it can form transmembrane channels. Alamethicin’s distribution is influenced by factors such as membrane composition and the presence of specific binding proteins .

Subcellular Localization

Alamethicin’s subcellular localization is primarily within the plasma membrane, where it forms ion channels. The peptide’s targeting to the membrane is facilitated by its hydrophobic residues, which interact with the lipid bilayer. Alamethicin’s activity is dependent on its localization, as its channel-forming ability is crucial for its biochemical and cellular effects .

准备方法

合成路线和反应条件: 阿拉霉素可以使用固相肽合成法合成,这种方法允许将氨基酸依次添加到不断增长的肽链中。该过程涉及使用受保护的氨基酸衍生物和偶联试剂以确保肽的正确序列和结构。 合成通常在无水条件下进行,以防止肽键水解 .

工业生产方法: 阿拉霉素的工业生产涉及在受控条件下发酵绿僵菌 。该真菌在富含营养的培养基中培养,然后使用色谱技术从培养液中提取和纯化该肽。 该方法允许大规模生产阿拉霉素,用于研究和药物应用 .

化学反应分析

反应类型: 阿拉霉素会发生各种化学反应,包括氧化、还原和取代反应。这些反应可以改变肽的结构和性质,影响其生物活性。

常用试剂和条件:

氧化: 阿拉霉素可以在温和条件下使用过氧化氢或高锰酸钾等试剂氧化。

还原: 阿拉霉素的还原可以使用硼氢化钠或氢化铝锂等还原剂来实现。

主要形成的产物: 从这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能导致形成二硫键,而还原可能导致肽键断裂 .

相似化合物的比较

Gramicidin A: Another channel-forming peptide that increases membrane permeability to ions.

Valinomycin: A carrier ionophore that facilitates the transport of potassium ions across membranes.

Nystatin: A pore-forming antibiotic that disrupts fungal cell membranes

Uniqueness of Alamethicin: Alamethicin is unique due to its ability to form voltage-gated ion channels, a property not shared by all peptaibol peptides. This characteristic makes it particularly useful for studying ion transport and membrane dynamics .

属性

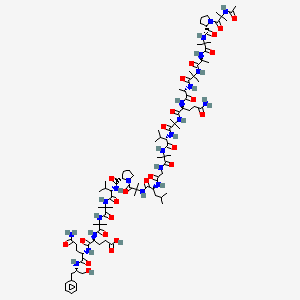

IUPAC Name |

(4S)-4-[[2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C92H150N22O25/c1-47(2)43-58(72(127)108-92(24,25)84(139)113-41-29-33-59(113)73(128)103-65(48(3)4)75(130)111-90(20,21)82(137)112-89(18,19)80(135)102-56(37-40-64(120)121)70(125)101-55(35-38-61(93)117)69(124)98-54(46-115)44-53-31-27-26-28-32-53)99-63(119)45-95-77(132)85(10,11)110-76(131)66(49(5)6)104-81(136)88(16,17)107-71(126)57(36-39-62(94)118)100-67(122)50(7)96-78(133)86(12,13)106-68(123)51(8)97-79(134)87(14,15)109-74(129)60-34-30-42-114(60)83(138)91(22,23)105-52(9)116/h26-28,31-32,47-51,54-60,65-66,115H,29-30,33-46H2,1-25H3,(H2,93,117)(H2,94,118)(H,95,132)(H,96,133)(H,97,134)(H,98,124)(H,99,119)(H,100,122)(H,101,125)(H,102,135)(H,103,128)(H,104,136)(H,105,116)(H,106,123)(H,107,126)(H,108,127)(H,109,129)(H,110,131)(H,111,130)(H,112,137)(H,120,121)/t50-,51-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHSQOCGTJHDIL-UTXLBGCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H150N22O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1964.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59588-86-2, 27061-78-5 | |

| Record name | Alamethicin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059588862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alamethicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。